![molecular formula C12H12F3NO3 B2618822 (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 1389336-69-9](/img/structure/B2618822.png)
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This could involve a variety of chemical reactions, and often requires detailed knowledge of organic chemistry .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used could include spectroscopy or X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could involve looking at how it reacts with other compounds under various conditions .Physical And Chemical Properties Analysis
This would involve looking at properties like the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNGSUMKHWBKF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid |
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